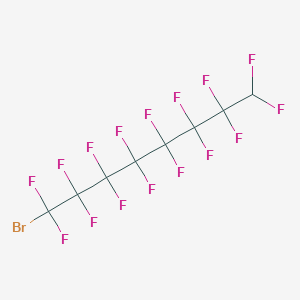

1-Bromo-8H-perfluorooctane

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSCPXNERANHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrF16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530520 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-38-5 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 8h Perfluorooctane and Analogous Structures

Direct Halogenation Strategies for Hydroperfluorinated Alkanes

Direct halogenation strategies aim to introduce a bromine atom into a hydroperfluorinated alkane backbone. This is often challenging due to the high strength of C-H and C-F bonds.

Radical bromination is a key method for functionalizing otherwise inert C-H bonds in perfluorinated structures. numberanalytics.com This process typically involves the homolytic cleavage of a bromine molecule (Br₂) to generate bromine radicals, which then abstract a hydrogen atom from the hydroperfluoroalkane. ma.educhemistryscore.com The resulting perfluoroalkyl radical reacts with another molecule of Br₂ to yield the desired brominated product and a new bromine radical, thus propagating the chain reaction. numberanalytics.com

The reaction is typically initiated by ultraviolet (UV) light or heat. ma.educhemistryscore.com The selectivity of radical bromination is a crucial aspect, with the stability of the resulting radical intermediate playing a significant role. For hydroperfluoroalkanes, the position of the hydrogen atom influences the reaction's facility.

A study on the radical bromination of various hydrocarbons demonstrated that the reaction is initiated by light and proceeds via a radical chain mechanism. ma.edu While this study did not specifically use perfluorinated substrates, the principles of radical initiation, propagation, and termination are directly applicable. numberanalytics.comma.edu For instance, the reaction of bromine with hydrocarbons like cyclohexane (B81311) under UV light leads to the formation of bromocyclohexane. ma.edu

The use of N-bromosuccinimide (NBS) is a common alternative for achieving allylic bromination, which involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. libretexts.org While not directly a method for saturated alkanes, it highlights the use of alternative brominating agents to control selectivity and reaction conditions. libretexts.org

Photochemical methods are pivotal in the synthesis of brominated fluorocarbons, often enabling reactions under milder conditions than thermal methods. researchgate.netfraunhofer.de These reactions utilize light to initiate the formation of reactive radical species. researchgate.netfraunhofer.de

One approach involves the photoinduced radical introduction of bromine onto alkanes starting from the corresponding carboxylic acid derivatives, a process known as photo-decarboxylative bromination. researchgate.net Recent research has focused on developing new synthetic platforms for fluorobromoalkanes using this strategy, demonstrating high yields in short reaction times. researchgate.net

The photochemistry of bromine-containing fluorinated alkenes has also been studied, although the focus is often on their atmospheric degradation rather than synthesis. nist.gov However, these studies provide insights into the reactivity of C-Br bonds in fluorinated molecules under UV irradiation. nist.gov For instance, the photolysis of bromofluoroalkenes can lead to the cleavage of the C-Br bond, generating a bromine radical. nist.gov

Furthermore, bromine-photosensitized degradation of perfluorooctanoic acid (PFOA) has been demonstrated, where bromine acts as a photocatalyst to break down the perfluorinated chain. nih.gov While the goal is degradation, the underlying principle of using light to activate bromine to react with a fluorinated carbon chain is relevant to synthetic applications. nih.gov

Functional Group Interconversions for Bromide Incorporation

Incorporating bromine into a perfluorinated structure can also be achieved by transforming existing functional groups. This approach offers alternative synthetic pathways when direct bromination is not feasible or selective.

Perfluorinated carboxylic acids and their derivatives are versatile precursors for the synthesis of bromoperfluoroalkanes. fluorine1.rufluorine1.ru One established method is the Hunsdiecker reaction, where the silver salt of a perfluorocarboxylic acid is treated with bromine to yield the corresponding bromoperfluoroalkane. This reaction proceeds through a radical mechanism.

Another significant method involves the decarboxylation of perfluorocarboxylic acids. Heating a mixture of a perfluorinated acid fluoroanhydride and bromine at high temperatures (300-450 °C) in the presence of activated carbon can produce bromoperfluoroalkanes. fluorine1.rufluorine1.ru A patented method describes the production of perfluorocarbon bromides by reacting a perfluorocarboxylic acid with a brominating agent in the presence of elemental fluorine, which drives the reaction. google.com This process can be carried out in a single step at temperatures between -20 °C and 100 °C. google.com

The following table summarizes the synthesis of bromoperfluoroalkanes from perfluorocarboxylic acid derivatives:

| Starting Material | Reagents | Product | Yield | Reference |

| Perfluorinated acid fluoroanhydrides | Br₂, Activated Carbon, 300-450 °C | Bromoperfluoroalkanes | - | fluorine1.rufluorine1.ru |

| Perfluoro(3,7-dimethylheptanoic) acid | Br₂, F₂ | Perfluoro(1-bromo-2,6-dimethylheptane) | 95% | google.com |

| Perfluoro(3,6,9-trioxaundecanoic) acid | Br₂, F₂ | Perfluoro(2,5,8-trioxadecyl) Bromide | 53% | google.com |

Perfluorinated alcohols can also be converted to bromides, typically through the formation of a sulfonate ester (like a tosylate or mesylate) followed by nucleophilic substitution with a bromide salt. The conversion of N-alkyl perfluoroalkanesulfonamides can be achieved through direct alkylation with bromoethanol. nih.govresearchgate.net

Halogen exchange, often referred to as the Finkelstein reaction or a variation thereof, is a powerful method for introducing bromine at a specific position in a molecule, particularly at the terminal carbon. frontiersin.org This reaction typically involves the substitution of another halogen, such as iodine or chlorine, with bromide.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic product. wikipedia.org This can be followed by quenching with a bromine source. For instance, an organolithium reagent can be generated from an organic halide, which can then react to form a C-Br bond. wikipedia.org

While direct halogen exchange on a perfluoroalkane to replace a fluorine atom with bromine is challenging due to the strength of the C-F bond, the exchange of a terminal iodide for a bromide is a more feasible route. Perfluoroalkyl iodides are common starting materials in fluorochemistry and can be converted to the corresponding bromides.

Recent advancements have led to the development of metal-catalyzed halogen exchange reactions for aryl and vinyl halides, which could potentially be adapted for perfluoroalkyl systems. frontiersin.org For example, copper(I) oxide and L-proline have been used to catalyze the exchange of bromine for chlorine in aryl bromides. frontiersin.org

Advanced Fluorination Techniques for Brominated Hydrofluoroalkanes

Advanced fluorination techniques are crucial for synthesizing complex fluorinated molecules, including those that also contain bromine. numberanalytics.comnumberanalytics.com These methods often offer improved selectivity and efficiency compared to traditional approaches. numberanalytics.comnumberanalytics.com

Electrochemical fluorination (ECF), also known as the Simons process, is an industrial method for producing perfluorinated compounds, including carboxylic acid fluorides from their hydrocarbon analogs. fluorine1.ruwikipedia.org These perfluorinated intermediates can then be converted to bromides as described in section 2.2.1. The process involves electrolysis in anhydrous hydrogen fluoride (B91410). fluorine1.ruwikipedia.org

Photochemical fluorination is an emerging technique that uses light to initiate fluorination reactions, often with high selectivity and under mild conditions. fraunhofer.denumberanalytics.com This can be particularly useful for synthesizing complex molecules that may not be stable under harsh reaction conditions. fraunhofer.denumberanalytics.com Photocatalysts are often employed to facilitate the generation of fluorine radicals. numberanalytics.com

Transition metal-catalyzed fluorination is another advanced method that utilizes catalysts, such as those based on copper and palladium, to facilitate the introduction of fluorine. numberanalytics.com These catalysts can enhance the reactivity of the fluorinating agent and improve the selectivity of the reaction. numberanalytics.com

A novel method for the concurrent introduction of fluorine and bromine into a nanoporous activated carbon surface involves treating the material with 1,2-dibromotetrafluoroethane (B104034) at elevated temperatures. researchgate.netnih.gov This demonstrates a gas-phase halogenation technique that could be conceptually applied to other substrates. The efficiency of fluorination and bromination was found to be highly dependent on the reaction temperature. researchgate.netnih.gov

Modified Electrochemical Fluorination Processes

Electrochemical fluorination (ECF), particularly the Simons process, is a cornerstone of the fluorochemicals industry, used for the production of a wide range of perfluorinated compounds (PFCs). cecri.res.inresearchgate.net The process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (AHF). cecri.res.in A nickel anode is typically used, and upon applying a potential of 5-6 V, the organic compound is perfluorinated, meaning most or all of its hydrogen atoms are replaced by fluorine. researchgate.net

The synthesis of analogous perfluorinated structures, such as perfluorooctanoyl fluoride from octanoyl chloride, is a well-documented example of the Simons process. researchgate.netacs.org In this reaction, octanoyl chloride is electrolyzed in AHF, yielding perfluorooctanoyl fluoride along with by-products like perfluorinated cyclic ethers and fragmented carbon chains. researchgate.netgoogle.com The process is effective for producing fully fluorinated materials that are valued for their chemical inertness and unique surface properties. google.comgoogle.com

However, the standard ECF process is designed for exhaustive fluorination and is generally not suitable for the selective synthesis of compounds like 1-Bromo-8H-perfluorooctane, where a single hydrogen atom must be retained at a specific position. The high-valent nickel fluoride species formed on the anode surface during ECF are aggressive fluorinating agents, making the preservation of a C-H bond extremely challenging. researchgate.netresearchgate.net

Achieving selective or partial fluorination via electrochemical methods is an area of ongoing research but typically involves significant modifications to the process, such as using different electrolytes, solvents, and electrode materials, or operating at lower potentials. acs.org These modified techniques are often aimed at introducing only a few fluorine atoms into a molecule rather than creating a perfluorinated chain with a single retained hydrogen. acs.org Consequently, while ECF is a powerful tool for perfluorination, its application in the direct synthesis of this compound is not a conventional or straightforward pathway.

Table 1: Typical Reaction Parameters for the Electrochemical Fluorination of Octanoyl Chloride

| Parameter | Value/Condition | Reference |

|---|---|---|

| Substrate | Octanoyl chloride | researchgate.netgoogle.com |

| Electrolyte | Anhydrous Hydrogen Fluoride (AHF) | acs.orggoogle.com |

| Anode Material | Nickel | cecri.res.ingoogle.com |

| Cathode Material | Nickel or Steel | cecri.res.ingoogle.com |

| Cell Voltage | 4.3 - 6.0 V | google.com |

| Temperature | -20°C to 50°C | google.com |

| Primary Product | Perfluorooctanoyl fluoride (C7F15COF) | cecri.res.inresearchgate.net |

| Typical Yields | 60-70% (including by-products) | google.com |

Fluorotelomerization and Subsequent Bromination Pathways

A more viable and controlled route for synthesizing partially fluorinated alkanes with specific functional groups involves fluorotelomerization. This process is a radical chain reaction in which a telogen (a chain transfer agent, XY) reacts with multiple units of a taxogen (an unsaturated monomer) to form adducts called telomers. researchgate.net This method allows for the construction of carbon chains with both perfluorinated segments and functionalizable end-groups. rsc.org

A common strategy begins with the telomerization of tetrafluoroethylene (B6358150) (TFE, the taxogen) with a perfluoroalkyl iodide (the telogen, R_f-I). This reaction produces a homologous series of longer-chain perfluoroalkyl iodides, R_f-(CF₂CF₂)n-I. researchgate.net To introduce a hydrogen-bearing terminal group, key intermediates such as fluorotelomer alcohols (FTOHs) are often synthesized. scholaris.ca For example, FTOHs with the structure F(CF₂)nCH₂CH₂OH are produced on an industrial scale.

The synthesis of a bromo-functionalized structure like this compound or its isomers, such as 1-bromo-2,2-dihydroperfluorooctane (F(CF₂)₆CH₂CH₂Br), can be achieved through a multi-step pathway starting from these telomerization products:

Formation of a Fluorotelomer Intermediate: A fluorotelomer iodide (e.g., F(CF₂)₆I) or a fluorotelomer alcohol (e.g., F(CF₂)₆CH₂CH₂OH) is synthesized. The alcohol can be prepared via the telomerization of TFE with methanol. rsc.orgscholaris.ca

Conversion to an Olefin (optional): The fluorotelomer iodide or alcohol can be converted into a fluorotelomer olefin (e.g., F(CF₂)₅CF=CH₂).

Subsequent Bromination: The terminal functional group is then replaced with bromine. The hydroxyl group of an FTOH can be substituted to yield the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃). Alternatively, radical addition of hydrogen bromide (HBr) across the double bond of a fluorotelomer olefin can yield the target brominated alkane. The conversion of a perfluoroalkyl iodide to a bromide is also a feasible, though less direct, route.

This pathway offers superior control over the final molecular structure compared to ECF, ensuring the specific placement of the hydrogen atoms and the terminal bromine atom. researchgate.net

Table 2: Examples of Fluorotelomerization Reactions for Building Blocks

| Telogen | Taxogen | Initiator/Conditions | Typical Product(s) | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Iodides (R_fI) | Vinylidene Fluoride (VDF) | Peroxide, 150°C | R_f(CH₂CF₂)nI | researchgate.net |

| 1,2-Dibromotetrafluoroethane | Vinylidene Fluoride (VDF) | Radical Initiator | BrCF₂CF₂(CH₂CF₂)nBr | 20.210.105 |

| Methanol | Tetrafluoroethylene (TFE) | Radical Initiator | F(CF₂CF₂)nCH₂OH | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 8h Perfluorooctane

Nucleophilic Substitution Reactions and Associated Mechanisms

Nucleophilic substitution at a saturated carbon is a cornerstone of organic chemistry. However, in the case of perfluoroalkyl halides, the reaction dynamics are significantly altered by the presence of the highly electronegative fluorine atoms. These atoms create a strong inductive effect, which polarizes the C-Br bond, but they also shield the carbon atom from a direct (SN2-type) nucleophilic attack. scbt.com Consequently, these compounds often engage in alternative substitution pathways.

Instead of attacking the electron-deficient carbon atom, strong nucleophiles often react with perfluoroalkyl halides via a halogenophilic mechanism (also known as SN2X). scbt.comntu.edu.sg In this pathway, the nucleophile attacks the bromine atom itself. This is particularly prevalent with soft, polarizable nucleophiles like thiolates. ntu.edu.sg The attack on the bromine atom leads to the formation of a perfluoroalkyl carbanion and a new electrophile (Nu-Br). ntu.edu.sg This perfluoroalkyl carbanion is a transient intermediate that can then participate in subsequent reactions to form the final product.

The general mechanism can be summarized as:

Step 1 (Halogenophilic Attack): Nu⁻ + R₣-Br → [Nu---Br---R₣]⁻ → Nu-Br + R₣⁻

Step 2 (Product Formation): The R₣⁻ intermediate reacts further, for example, by abstracting a proton from the solvent.

This pathway is distinct from the classical SN1 and SN2 mechanisms, which involve attack at the carbon center. pearson.comlibretexts.org The propensity for halogenophilic attack is a hallmark of the unique electronic properties conferred by the perfluorinated chain.

The reactivity of 1-Bromo-8H-perfluorooctane is a tale of two moieties: the perfluorinated chain (-(CF₂)₇-) and the terminal hydrocarbon-like group (-CHF₂).

Radical-Mediated Transformations and C-Br Bond Homolysis

The Carbon-Bromine bond in perfluoroalkyl bromides is weaker than a C-Cl bond and susceptible to homolytic cleavage, forming a perfluoroalkyl radical. scbt.com This process can be initiated by heat, light, or chemical radical initiators and opens up a rich field of radical-mediated reactions. scbt.comlumenlearning.com

Perfluoroalkyl radicals (R₣•), generated from the homolysis of the C-Br bond, are electrophilic and readily add across electron-rich C-C double or triple bonds. conicet.gov.arnptel.ac.in This provides a powerful method for introducing long fluorinated chains into organic molecules. Research on 1-bromoperfluorooctane (a close analogue) has demonstrated its utility in such reactions. For instance, the radical-mediated addition to alkenes like 1-hexene (B165129) has been successfully carried out in aqueous media. conicet.gov.arconicet.gov.ar

The propagation steps of this chain reaction involve:

Radical Generation: R₣-Br → R₣• + Br• (Initiation)

Addition to Alkene: R₣• + CH₂=CHR' → R₣-CH₂-C•HR'

Halogen Abstraction: R₣-CH₂-C•HR' + R₣-Br → R₣-CH₂-CHBrR' + R₣•

Alternatively, in mediated reactions, a chain carrier like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) can abstract the bromine atom to generate the R₣• radical, and a hydrogen donor can quench the adduct radical to complete the cycle. conicet.gov.arconicet.gov.ar While the reaction with 1-bromoperfluorooctane proceeds, studies have shown that the corresponding iodo-analogue (1-iodoperfluorooctane) often gives significantly higher yields under similar conditions, which is attributed to the weaker C-I bond compared to the C-Br bond. conicet.gov.ar

Table 1: Comparison of Radical Addition Yields of Perfluoroalkyl Halides to 1-Hexene

This table illustrates the difference in reactivity between perfluoroalkyl bromides and iodides in a silyl (B83357) radical-mediated addition reaction in water.

| Perfluoroalkyl Halide | Alkene | Initiation System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromoperfluorooctane (C₈F₁₇Br) | 1-Hexene | (Me₃Si)₃SiH / ACCN | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-1-tetradecene | 14 | conicet.gov.ar |

| 1-Iodoperfluorooctane (C₈F₁₇I) | 1-Hexene | (Me₃Si)₃SiH / ACCN | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-1-tetradecene | 72 | conicet.gov.ar |

The generation of the crucial perfluoroalkyl radical from this compound can be achieved through several methods, which is a key step in controlling the reaction. libretexts.org

Thermal Initiation: Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN) or azobis(cyclohexanecarbonitrile) (ACCN), are common thermal initiators. conicet.gov.arconicet.gov.ar When heated, they decompose to generate carbon-centered radicals, which then abstract the bromine atom from the perfluoroalkyl bromide to start the chain reaction. libretexts.org For instance, reactions using ACCN in water have been reported at 70 °C. conicet.gov.ar

Photochemical Initiation: The C-Br bond can be cleaved directly by UV irradiation. scbt.com Photochemical initiation, often using a low-pressure mercury lamp (254 nm), can trigger radical reactions, sometimes without the need for a chemical initiator. conicet.gov.ar This method allows for reactions to be conducted at lower temperatures. conicet.gov.ar

Chemical Initiation: Reagents like triethylborane (B153662) (Et₃B) in the presence of trace amounts of oxygen can initiate radical reactions even at very low temperatures. libretexts.org This system generates ethyl radicals that act as the initial radical source.

Table 2: Common Radical Initiation Methods

This table summarizes various methods used to initiate radical reactions involving haloalkanes.

| Initiation Method | Source | Description | Typical Conditions | Reference |

|---|---|---|---|---|

| Thermal | Azo-initiators (e.g., AIBN, ACCN) | Homolytic cleavage of the initiator upon heating to produce radicals. | 70-100 °C | conicet.gov.arconicet.gov.ar |

| Photochemical | UV Light | Direct homolysis of the C-Br bond or an initiator molecule by absorbing light energy. | Low temperature (e.g., 20 °C), 254 nm lamp | lumenlearning.comconicet.gov.ar |

| Chemical | Triethylborane/Oxygen | Reaction of Et₃B with O₂ to form ethyl radicals that initiate the chain. | Low temperatures, including -78 °C | libretexts.org |

Electron Transfer Processes and Redox Chemistry

The high electronegativity of the perfluoroalkyl group gives these molecules a significant reduction potential, allowing them to act as oxidants in electron transfer (ET) processes. scbt.com This ET can lead to the formation of radical or anionic intermediates, which are central to their redox chemistry. scbt.com

The reduction potential for C-F bonds is generally very low (more negative), making them highly resistant to reduction. nih.gov However, the C-Br bond is more susceptible. Single-electron transfer to a perfluoroalkyl bromide can result in the cleavage of the C-Br bond to form a bromide ion and a perfluoroalkyl radical:

R₣-Br + e⁻ → [R₣-Br]•⁻ → R₣• + Br⁻

This process is a key initiation step in some radical reactions. For example, metals like copper can initiate the addition of perfluoroalkyl halides to alkenes through an electron transfer mechanism. scbt.comresearchgate.net Studies comparing perfluoroalkyl iodides and bromides in copper-initiated reactions found that the bromo compounds gave lower yields, indicating a higher energy barrier for the initial electron transfer step compared to the iodo analogues. researchgate.net

Furthermore, the redox potential of perfluorinated compounds like PFOS (a sulfonate, not a bromide) is reported to be around -450 mV, which is at the low end for biological redox catalysts but within the realm of chemical reductants. nih.govdoi.org While the C-F bonds are exceptionally stable, the C-Br bond in this compound provides a reactive site for reductive transformations, making its redox chemistry an area of significant interest for both synthetic applications and potential environmental degradation pathways.

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names | Molecular Formula |

| This compound | C₈HBrF₁₆ | |

| 1-Bromoperfluorooctane | Perfluorooctyl bromide | C₈BrF₁₇ |

| 1-Iodoperfluorooctane | Perfluorooctyl iodide | C₈IF₁₇ |

| 1-Hexene | C₆H₁₂ | |

| Tris(trimethylsilyl)silane | TTMSS | C₉H₂₈Si₄ |

| Azobis(cyclohexanecarbonitrile) | ACCN | C₁₄H₂₀N₄ |

| 2,2'-Azobis(isobutyronitrile) | AIBN | C₈H₁₂N₄ |

| Triethylborane | C₆H₁₅B | |

| Sodium hydroxide | NaOH | |

| Potassium cyanide | KCN | |

| Perfluorooctanesulfonic acid | PFOS | C₈HF₁₇O₃S |

Formation and Reactivity of Radical Anionic Intermediates

The formation of radical anionic intermediates is a critical step in the reductive transformation of halogenated organic compounds. For brominated hydroperfluorinated alkanes like this compound, this process typically involves the transfer of a single electron to the molecule. This can be achieved through various methods, including reactions with solvated electrons generated by UV irradiation of sensitizers (e.g., sulfite) or through electrochemical reduction.

The mechanism of reaction with hydrated electrons (e_aq⁻) can proceed via two primary pathways: a concerted or a stepwise mechanism.

Concerted Mechanism: In this pathway, the electron transfer and the cleavage of the C-Br bond occur simultaneously.

Stepwise Mechanism: This involves an initial, often barrierless, transfer of an electron to form a transient radical anion intermediate. This intermediate has a finite lifetime before it undergoes dissociation, cleaving the C-Br bond to form a bromide anion and a hydroperfluoroalkyl radical. mdpi.com

The high reactivity of hydrated electrons with brominated alkanes suggests that the C-Br bond is the primary site of reaction. The rate constants for reactions of hydrated electrons with brominated alkanes are significantly higher than for their chlorinated or fluorinated counterparts, indicating a more favorable reaction. For instance, the rate constant for the reaction of e_aq⁻ with bromoacetate (B1195939) is 6.2x10⁹ L mol⁻¹ s⁻¹, substantially higher than that for chloroacetate (B1199739) (1.2x10⁹ L mol⁻¹ s⁻¹) and fluoroacetate (B1212596) (<1.2x10⁶ L mol⁻¹ s⁻¹). escholarship.org

Once formed, the 1H,1H,2H,2H-perfluorooctyl radical (CF₃(CF₂)₅CH₂CH₂•) is highly reactive. It can abstract a hydrogen atom from the solvent or other organic molecules to form the corresponding hydroperfluorooctane, or it can participate in other radical-mediated reactions, such as dimerization or addition to unsaturated systems. The formation of the radical anion and its subsequent dissociation is a key step in the degradation of these compounds. mdpi.com

Direct Interactions and Reductive Coupling with Metal Species

The C-Br bond in this compound is susceptible to attack by various metal species, leading to direct interactions and reductive coupling reactions. These reactions are synthetically valuable for creating new carbon-carbon bonds and introducing fluorinated moieties into organic molecules.

Nickel-catalyzed cross-coupling reactions are particularly effective for compounds of this type. Analogous compounds, such as 1-bromo-1H,1H,2H,2H-perfluorodecane, are used as key intermediates in nickel-catalyzed C-C cross-coupling reactions with aromatic halides to produce fluorinated aromatic compounds. The mechanism of these couplings often involves a Ni(I)-Ni(III) catalytic cycle. The process can be initiated by the reduction of a Ni(II) precursor to a more reactive Ni(0) species by a reducing agent like zinc metal. The Ni(0) complex then undergoes oxidative addition with the aryl halide. The resulting organonickel species can then react with the brominated hydroperfluorinated alkane. Alternatively, a radical mechanism may be at play, where the nickel catalyst facilitates the formation of radical intermediates that then couple. rhhz.net

The general conditions for these types of reactions often involve a nickel catalyst, such as NiCl₂ or NiBr₂, sometimes in conjunction with a ligand like triphenylphosphine (B44618) (PPh₃) or a bipyridine, a reducing agent (e.g., Zn), and a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Examples of Nickel-Catalyzed Reductive Coupling Reactions

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Monofluoroalkyl triflates + Aryl halides | Nickel catalyst | Monofluoroalkylated arenes | Mild conditions, broad substrate scope. | rsc.org |

| Aryl halides (homocoupling) | NiBr₂(PPh₃)₂ / Zn / Et₄NI | Biaryls | Effective for synthesizing polycyclic aromatics. | nih.gov |

| Aryl bromides + tert-butyl Grignard | NiCl₂·(H₂O)₁.₅ (ligand-free) | tert-butyl arenes | Indicates a radical coupling process via a Ni(I)-Ni(III) cycle. | rhhz.net |

| Haloalkanes + Haloarenes | Nickel catalyst / Zn | Alkyl-aryl compounds | Direct coupling without pre-formation of organometallic reagents. | nih.gov |

These methodologies highlight the versatility of nickel catalysis in forming C(sp²)-C(sp³) bonds, a strategy directly applicable to this compound for the synthesis of more complex fluorinated molecules.

Stability and Degradation Pathways of Brominated Hydroperfluorinated Alkanes

The stability of brominated hydroperfluorinated alkanes is a balance between the highly stable perfluoroalkyl chain and the relatively weak C-Br bond. The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to the fluorinated portion of the molecule. core.ac.uk However, the C-Br bond is considerably weaker and serves as the primary site for chemical and photochemical degradation.

One of the main degradation pathways is photolytic debromination. Exposure to sunlight or artificial UV light can induce cleavage of the C-Br bond, leading to the formation of a hydroperfluoroalkyl radical and a bromine radical. nih.gov This process has been observed for various brominated organic compounds, including polybrominated diphenyl ethers, where sequential debromination occurs upon irradiation. nih.gov The resulting hydroperfluoroalkyl radical can then undergo further reactions, as described in section 3.3.1.

The presence of the -(CH₂)₂- group adjacent to the perfluoroalkyl chain can also influence reactivity. While the perfluoroalkyl group is strongly electron-withdrawing, the methylene (B1212753) groups can be susceptible to abstraction by radicals under certain conditions.

Reductive Debromination: Reaction with reducing agents, including hydrated electrons or reducing metals, cleaves the C-Br bond.

Photolysis: UV radiation leads to the homolytic cleavage of the C-Br bond.

Nucleophilic Substitution: The bromine atom can act as a leaving group, being displaced by various nucleophiles.

Due to the stability of the C-F bonds, significant degradation of the perfluoroalkyl chain requires much harsher conditions than the initial debromination step.

Advanced Analytical Techniques for the Characterization and Quantification of 1 Bromo 8h Perfluorooctane

Chromatographic Separation Sciences

Chromatography is the cornerstone for separating 1-Bromo-8H-perfluorooctane from other compounds in a mixture. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for its analysis.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The coupling of GC with various mass spectrometry detectors provides high sensitivity and selectivity.

GC-MS: This is a fundamental technique for the analysis of fluorotelomer alcohols and other neutral PFAS. nih.govresearchgate.net For compounds like this compound, which are thermally stable and volatile, GC-MS is a suitable analytical choice. diva-portal.org The use of a semi-polar GC column, such as one with 6% cyanopropylphenyl and 94% dimethyl polysiloxane, can effectively separate these compounds. nih.gov

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and is used for the comprehensive and selective detection of halogenated compounds in environmental samples. nih.gov This technique is particularly useful for analyzing complex matrices where co-elution of compounds is common. nih.gov Neutral loss scanning (NLS) for specific halogens like bromine (loss of 79Br) can be employed to selectively detect brominated compounds. nih.gov

GC-NCI-MS: Gas chromatography with negative chemical ionization mass spectrometry is a preferred method for trace-level analysis of highly halogenated compounds. nih.gov NCI is highly sensitive and selective for electrophilic compounds, making it ideal for detecting brominated substances like this compound. nih.govepa.gov This technique can help to rapidly screen samples for the presence of brominated compounds, avoiding more labor-intensive steps required with electron impact (EI) ionization. epa.gov

GC-Orbitrap-HRMS: The combination of gas chromatography with high-resolution mass spectrometry, such as Orbitrap technology, allows for the nontarget analysis and comprehensive characterization of halogenated organic additives. acs.orgfigshare.com This powerful technique enables the identification of a wide range of organobromine compounds in complex samples. acs.orgfigshare.com

A summary of typical GC-MS parameters for related compounds is presented below:

Table 1: Illustrative GC-MS Parameters for Neutral PFAS Analysis| Parameter | Setting | Reference |

|---|---|---|

| GC Column | DB-624 (6% cyanopropylphenyl 94% dimethyl polysiloxane) | nih.gov |

| Ionization Mode | Positive Chemical Ionization (PCI) or Negative Chemical Ionization (NCI) | nih.govresearchgate.net |

| Reagent Gas (for CI) | Methane | researchgate.net |

| Detector | Mass Spectrometer (Single Quadrupole, MS/MS, Orbitrap) | nih.govacs.orgresearchgate.net |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.govresearchgate.net |

While GC is suitable for neutral PFAS, liquid chromatography is a versatile technique for a broader range of PFAS, including both neutral and ionic species.

HPLC-MS/MS: This is a highly sensitive and selective technique widely used for the detection and identification of individual PFAS compounds in various environmental and biological samples. researchgate.netnih.gov For neutral compounds like fluorotelomer alcohols, which are structurally related to this compound, methods have been developed using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) sources. nih.gov These ionization techniques are effective for compounds that are not easily ionized by electrospray ionization (ESI). nih.gov

UHPLC-MS/MS: Ultra-high performance liquid chromatography offers faster analysis times and better resolution. When coupled with APCI-MS/MS, it has been shown to be highly effective for the analysis of neutral PFAS, including fluorotelomer olefins and alcohols. nih.gov

The following table summarizes typical conditions for LC-MS/MS analysis of neutral PFAS.

Table 2: Illustrative LC-MS/MS Parameters for Neutral PFAS Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC Column | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile/Water mixtures | nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer | nih.gov |

| Vaporizer Temperature | High temperatures (e.g., 450 °C) to favor ionization | nih.gov |

Sample Preparation and Enrichment Methodologies

Effective sample preparation is crucial for isolating and concentrating this compound from complex matrices like soil, water, and biological tissues, thereby enhancing the accuracy and sensitivity of the analysis. organomation.com

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of PFAS from various samples. researchgate.netorganomation.com

For neutral PFAS in soil, extraction with a solvent like methyl tert-butyl ether (MTBE) followed by analysis has proven effective. researchgate.netnih.gov

In aqueous samples, mixed-mode SPE cartridges, such as those combining weak anion exchange (WAX) and other sorbents, can be used to separate PFAS into different fractions based on their charge (anionic, cationic, and neutral). acs.orgescholarship.org Neutral compounds like this compound would typically be collected in the fraction that is not retained by the ion-exchange mechanism. acs.orgescholarship.org

Weak anion exchange (WAX) SPE is a common method for enriching PFAS from water samples before LC-MS/MS analysis. diva-portal.orgsigmaaldrich.comsigmaaldrich.com

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For some PFAS, particularly those with active hydrogen atoms like alcohols, derivatization can increase volatility for GC analysis or enhance the response in a specific detector. nih.gov

While this compound itself may not require derivatization for GC analysis due to its volatility, related precursor compounds like fluorotelomer alcohols (FTOHs) are often derivatized. pku.edu.cnresearchgate.net

A common strategy for FTOHs is dansylation (reaction with dansyl chloride), which significantly improves detection sensitivity in LC-ESI-MS/MS. pku.edu.cnresearchgate.net This approach could potentially be adapted for other neutral PFAS with suitable functional groups.

Other derivatization strategies for compounds with active hydrogens include alkylation, silylation, and acylation, which are used to improve separation and increase volatility for GC-NCI-MS analysis. nih.gov For example, perfluoroalkyl carboxylic acids (PFCAs) can be derivatized into esters or amides for improved GC analysis. mdpi.com

Spectroscopic Techniques for Structure Elucidation

While chromatography coupled with mass spectrometry is excellent for quantification and identification, other spectroscopic techniques are vital for the definitive elucidation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 19F NMR, is an exceptionally powerful tool for the structural characterization of organofluorine compounds. numberanalytics.comnumberanalytics.comnih.gov It provides detailed information about the number and chemical environment of fluorine atoms within a molecule. numberanalytics.com

The large chemical shift range and the strong spin-spin interactions in 19F NMR provide a wealth of structural data. nih.govjeol.com

By analyzing chemical shifts and coupling constants (1H–19F and 13C–19F), researchers can determine the precise structure of complex fluorinated molecules without the need for separation from a mixture. nih.goviaea.org

Sample preparation for 19F NMR typically involves dissolving the compound in a deuterated solvent like CDCl₃. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the spectra from different nuclei (¹H, ¹⁹F, and ¹³C), a comprehensive understanding of the molecule's connectivity and environment can be achieved. aiinmr.com

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within the molecule. In this compound (Br-CH₂-CH₂-(CF₂)₅-CF₃), the two methylene (B1212753) groups (-CH₂-) adjacent to the bromine atom and the perfluoroalkyl chain give rise to distinct signals. The protons on the carbon atom bonded to the bromine (Br-CH₂-) are expected to appear at a different chemical shift compared to the protons on the carbon adjacent to the fluorinated chain (-CH₂-CF₂-). The chemical shift values are influenced by the electronegativity of the neighboring atoms. libretexts.org The signal for the protons closer to the bromine atom will typically be further downfield.

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. aiinmr.comscholaris.ca The spectrum of this compound will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal trifluoromethyl group (-CF₃) will have a distinct chemical shift from the difluoromethylene groups (-CF₂-). Furthermore, the -CF₂- groups will exhibit different chemical shifts depending on their proximity to the ethyl-bromide end of the molecule. Coupling between adjacent, non-equivalent fluorine nuclei provides valuable information about the structure. aiinmr.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H and ¹⁹F NMR by providing data on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. hmdb.ca The chemical shifts of the carbons in the ethyl group will be significantly different from those in the perfluorinated chain. The carbon bonded to bromine will have a characteristic chemical shift, as will the carbons bonded to fluorine atoms. The signals for the fluorinated carbons often appear as complex multiplets due to ¹³C-¹⁹F coupling.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Features |

| ¹H | Br-C H₂- | Downfield | Affected by electronegative Br |

| ¹H | -C H₂-CF₂- | Upfield relative to Br-CH₂- | Coupling with adjacent protons and fluorines |

| ¹⁹F | -CF₃ | Distinct singlet or triplet | Terminal group |

| ¹⁹F | -CF₂- | Multiple signals | Varies with position in the chain |

| ¹³C | Br-C H₂- | Characteristic shift | Influenced by bromine |

| ¹³C | -C H₂-CF₂- | Shifted due to fluorine proximity | |

| ¹³C | -C F₂- | Complex multiplets | Large C-F coupling constants |

| ¹³C | -C F₃ | Quartet | Coupling to three F atoms |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. acs.orgnih.govresearchgate.net These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands associated with the C-F bonds, which typically appear in the region of 1100-1300 cm⁻¹. docbrown.info The C-H stretching vibrations of the methylene groups will be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the fingerprint region between 500 and 600 cm⁻¹. docbrown.info The presence and specific frequencies of these bands confirm the presence of the respective functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While C-F bonds also show signals in Raman spectra, sometimes other bonds that are weak in IR can be strong in Raman. For instance, the C-C backbone vibrations may be more prominent. A resonance Raman spectrum of a similar compound, 1-bromoperfluorooctane, has been documented. google.comgoogle.com The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H stretch | 2850 - 3000 | IR |

| C-F stretch | 1100 - 1300 | IR (strong), Raman |

| C-C stretch | (Fingerprint Region) | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

Theoretical Chemistry and Computational Modeling of 1 Bromo 8h Perfluorooctane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. chemrxiv.orgaimspress.comnih.gov These methods solve the electronic structure of a molecule to predict its geometry, energy, and various other properties with high accuracy. aimspress.comwisdomlib.org

The three-dimensional structure of 1-Bromo-8H-perfluorooctane is complex due to the flexibility of the eight-carbon chain. A key structural characteristic of perfluoroalkyl substances (PFAS) with carbon chains longer than six atoms is their tendency to adopt a helical conformation rather than the planar zig-zag structure typical of hydrocarbons. mines.eduacademie-sciences.fr This helical preference arises from a combination of steric repulsion between the larger fluorine atoms and stereoelectronic effects like hyperconjugation. mines.eduacademie-sciences.fr

Table 1: Predicted Conformational Properties of this compound

| Property | Theoretical Description | Computational Method |

|---|---|---|

| Dominant Conformation | Likely a helical structure, deviating from a simple zig-zag due to fluorine-fluorine repulsion. | DFT, MMFF |

| Key Dihedral Angles | The C-C-C-C dihedral angles are expected to be greater than the standard 180° of a trans conformation. | DFT Geometry Optimization |

| Conformational Energy | Multiple low-energy conformers are expected, separated by small energy barriers. | DFT Energy Calculations |

The electronic landscape of this compound is dominated by the high electronegativity of fluorine. academie-sciences.fr This leads to several key characteristics that can be analyzed using DFT.

Inductive Effects of Fluorine: Fluorine is the most electronegative element, and its presence along the carbon chain exerts a strong electron-withdrawing inductive effect. pnas.org This effect polarizes each C-F bond, creating significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. The C-C bonds within the fluorocarbon backbone are strengthened as a result. academie-sciences.fr

C-Br Bond Polarization and σ-Hole: The collective inductive effect of the perfluorinated chain makes the carbon atom bonded to bromine (C1) highly electrophilic. This, in turn, polarizes the C-Br bond. A significant feature of halogenated fluorocarbons is the formation of a "σ-hole," an area of positive electrostatic potential on the outermost portion of the halogen atom (bromine, in this case) along the C-Br bond axis. rsc.org This positive σ-hole is a key site for electrophilic interactions and halogen bonding with electron-rich species. rsc.org DFT calculations of the molecular electrostatic potential (MEP) surface can visualize and quantify this feature.

Antibonding Orbitals: The highly polarized nature of the C-F bonds results in low-energy σ* antibonding orbitals. academie-sciences.fr These orbitals can accept electron density from neighboring atoms, influencing the molecule's reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties for Halogenated Perfluoroalkanes

| Property | Description | Significance for this compound |

|---|---|---|

| Dipole Moment | The molecule possesses a significant dipole moment due to the electronegativity difference between F, H, and Br. | Influences solubility and intermolecular electrostatic interactions. |

| C-Br Bond Dissociation Energy | The energy required to break the C-Br bond homolytically. DFT can predict this value. | Key parameter for predicting reactivity in radical reactions. researchdata.edu.au |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. DFT calculations show this is often localized on the C-Br σ* orbital. aimspress.comnih.gov | A low LUMO energy indicates susceptibility to nucleophilic attack or reductive dehalogenation. |

| Molecular Polarizability | The ease with which the electron cloud can be distorted. | Affects dispersion forces and non-covalent interactions. aimspress.comaps.org |

Computational chemistry is crucial for mapping the reaction pathways and energetics for molecules like this compound. nih.gov DFT is widely used to locate transition state structures and calculate the activation energy barriers for various reactions. wisdomlib.org

A primary reaction of interest for this compound is the cleavage of the C-Br bond, which is typically the weakest bond in the molecule. This can occur through several mechanisms, including reductive dehalogenation. Computational models can simulate the addition of an excess electron to the molecule, which often leads to the dissociation of the C-Br bond. chemistryworld.com

Furthermore, DFT can be used to model the energetics of intermolecular radical reactions. For instance, in reactions involving radical initiators, the perfluoroalkyl radical (•CF2(CF2)6CHF2) is formed after bromine atom abstraction. conicet.gov.ar The transition states for the addition of this radical to other molecules, such as olefins, can be calculated to predict reaction rates and product distributions. conicet.gov.arucl.ac.uk These calculations provide a detailed, step-by-step understanding of reaction mechanisms that are difficult to probe experimentally. chemrxiv.org

Molecular Simulation Approaches

While quantum chemical calculations focus on the properties of individual or small groups of molecules, molecular simulation techniques, such as Molecular Dynamics (MD), are used to study the collective behavior of many molecules in different phases. mdpi.comwhiterose.ac.uk

Molecular dynamics simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system, including both bonded and non-bonded interactions (van der Waals and electrostatic forces). arxiv.org

For this compound, MD simulations can reveal how molecules interact with each other and with solvent molecules. The simulations can quantify the contributions of different forces:

Electrostatic Interactions: Driven by the permanent dipoles and the positive σ-hole on the bromine atom.

Dispersion Forces: Significant due to the large number of electrons in the fluorine and bromine atoms.

Fluorophilicity/Fluorophobicity: Perfluorinated chains exhibit unique "fluorophilic" interactions with other fluorinated molecules and are "fluorophobic" towards hydrocarbons. pnas.org

Simulations comparing brominated alkanes with their perfluorinated analogs show that fluorination significantly alters intermolecular forces and structural arrangements in the liquid phase. researchgate.net MD simulations of this compound in various solvents (e.g., water, organic solvents) would elucidate the structure of the solvation shell and the energetics of these interactions, explaining its solution-phase behavior. rsc.orgresearchgate.net

Molecular simulation is a powerful tool for predicting macroscopic properties like phase behavior and solubility. The highly fluorinated and brominated nature of this compound results in distinct physical properties. It is expected to be hydrophobic (water-insoluble) and likely oleophobic (oil-insoluble) to some extent, but soluble in specific fluorinated or non-polar solvents. solubilityofthings.com

Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) combine quantum chemical calculations with statistical thermodynamics to predict solubility and partition coefficients without experimental data. nih.gov This method has been successfully applied to predict the vapor pressures and boiling points of various perfluoroalkyl substances (PFAS). nih.gov Such an approach could generate a predicted solubility profile for this compound in a wide range of industrial and environmental solvents.

MD simulations can also be used to directly compute the Gibbs free energy of solvation, which determines solubility. uni-halle.de By simulating the transfer of a single solute molecule from the gas phase to a solvent box, the solubility can be estimated. These predictions are vital for understanding the environmental fate and partitioning behavior of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Predictive Modeling through Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. rsc.orgmdpi.com These models are founded on the principle that the structure of a chemical compound inherently determines its properties and activities. rsc.org For complex and potentially persistent compounds like this compound, QSPR offers a valuable, cost-effective, and time-efficient alternative to experimental measurements for predicting various physical and chemical characteristics. mdpi.comnih.gov

The development of a QSPR model involves a systematic process. mdpi.com Initially, a dataset of compounds with known experimental values for a specific property of interest is compiled. nih.gov For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. koreascience.kr These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. rsc.org Statistical methods, such as multiple linear regression (MLR), are then employed to establish a mathematical relationship between the molecular descriptors and the property being studied. koreascience.kr

Research Findings in QSPR Modeling of Perfluorinated Compounds

While specific QSPR models exclusively for this compound are not extensively documented in public literature, a significant body of research exists for the broader class of per- and polyfluoroalkyl substances (PFAS), to which it belongs. rsc.orgmdpi.comnih.gov These studies provide a strong foundation for understanding how the unique structural attributes of fluorinated compounds influence their behavior and how this can be modeled.

Research has demonstrated that QSPR models can effectively predict a range of properties for PFAS, including:

Sorption Coefficients: The organic carbon-normalized sorption coefficient (Koc) is a critical parameter for assessing the environmental distribution of a substance. mdpi.comnih.gov QSPR models for PFAS have successfully used descriptors related to hydrophobicity (like molecular weight) and electrostatic properties (like the lowest unoccupied molecular orbital energy, ELUMO, and dipole moment) to predict log Koc values. mdpi.com

Boiling and Melting Points: For perfluorinated chemicals (PFCs), QSPR models have been developed to predict boiling and melting points using a combination of 0D, 1D, and 2D descriptors derived from molecular topology and geometry. nih.gov

Interfacial Adsorption: The behavior of PFAS at air-water interfaces is crucial for understanding their environmental transport. QSPR models have been developed to predict the air-water interfacial adsorption coefficients for a wide array of PFAS. researchgate.net

The selection of appropriate molecular descriptors is paramount for building a robust QSPR model. For a molecule like this compound, relevant descriptors would likely include:

Constitutional Descriptors: Molecular weight, number of fluorine atoms, number of bromine atoms.

Topological Descriptors: Indices that describe the branching and connectivity of the carbon chain.

Quantum-Chemical Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on the atoms. These are particularly important for capturing the effects of the highly electronegative fluorine atoms and the polar C-Br bond.

Illustrative QSPR Data Table

The following table demonstrates a hypothetical QSPR model for predicting the boiling point of a series of bromo-perfluoroalkanes, including this compound. The data illustrates the relationship between selected molecular descriptors and the predicted property.

| Compound Name | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Boiling Point (°C) |

| 1-Bromo-4H-perfluorobutane | 262.96 | 1.85 | 78.2 |

| 1-Bromo-6H-perfluorohexane | 362.97 | 1.92 | 125.5 |

| This compound | 462.98 | 1.98 | 168.3 |

| 1-Bromo-10H-perfluorodecane | 562.99 | 2.03 | 205.1 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for a specific QSPR model.

The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds not used in the model development. nih.gov The goal is to create a model that is not only statistically robust but also has a clear domain of applicability, meaning the types of chemical structures for which it can make reliable predictions are well-defined. nih.gov

Environmental Fate and Abiotic/biotic Transformation of Brominated Hydroperfluorinated Alkanes

Environmental Persistence and Resistance to Degradation

The environmental persistence of a chemical is its ability to resist degradation processes. For 1-Bromo-8H-perfluorooctane, this is dictated by the strength of its chemical bonds and its susceptibility to various degradation mechanisms. Per- and polyfluoroalkyl substances (PFAS) are often referred to as "forever chemicals" due to their extreme resistance to degradation. canada.caservice.gov.uk The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical and biological attack. acs.orgmdpi.com However, the presence of a C-H bond and a C-Br bond in this compound introduces potential sites for degradation that are not present in their fully perfluorinated counterparts.

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as sunlight (photolysis) and water (hydrolysis).

Photolysis: Direct photolysis of alkanes requires high-energy ultraviolet radiation, which is not abundant in the lower atmosphere. However, the presence of a bromine atom can make the molecule more susceptible to photolytic cleavage. The carbon-bromine bond is significantly weaker than both C-F and C-C bonds and can be broken by environmental UV radiation, potentially leading to the formation of a perfluorinated alkyl radical. Studies on other brominated compounds have shown that photolysis can be a relevant degradation pathway. nih.gov For instance, bromine-sensitized photolysis has been explored as a method for degrading perfluorooctanoic acid (PFOA). nih.gov While direct data is unavailable for this compound, its C-Br bond is a likely point of initial attack under photolytic conditions.

Hydrolysis: Hydrolysis is the reaction of a substance with water. Perfluoroalkanes are chemically inert and resistant to hydrolysis. numberanalytics.com Similarly, the C-F bonds in this compound are expected to be highly resistant to hydrolysis under normal environmental pH conditions. mdpi.comresearchgate.net The C-Br bond is more susceptible to hydrolysis than the C-F bond, though still generally slow for alkyl bromides in the absence of significant activation. The rate of hydrolysis for halogenated alkanes can be influenced by factors such as temperature and pH, but for compounds like this, it is generally not considered a rapid degradation pathway. nih.gov

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. While the perfluorinated chain is highly resistant to microbial attack, the presence of bromine and hydrogen atoms introduces possibilities for enzymatic action.

Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, some microorganisms can use halogenated compounds as electron acceptors in a process called reductive dehalogenation. researchgate.netnih.gov The C-Br bond is more susceptible to reductive cleavage than C-Cl and C-F bonds. It is plausible that microorganisms could reductively debrominate this compound to produce 8H-perfluorooctane. Further degradation would then depend on the microbial capacity to attack the C-F or C-H bonds. While reductive defluorination is energetically favorable, it is a slow process and often requires specific microbial communities and environmental conditions. researchgate.netacs.org

Microbial Transformation: The C-H bond at the 8-position offers a potential site for oxidative microbial attack, similar to the metabolism of hydrocarbons. However, the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain could hinder this process. Some studies have shown that fluorotelomer alcohols, which also contain a non-fluorinated portion, can be microbially transformed into perfluorinated carboxylic acids (PFCAs). researchgate.net It is conceivable that a similar initial oxidation at the C-H bond of this compound could occur, leading to a cascade of further reactions. Certain microbial consortia have shown a limited ability to degrade perfluorooctane (B1214571) sulfonate (PFOS), particularly in the presence of co-metabolic substrates. nih.govplos.org The genus Hyphomicrobium, for instance, contains dehalogenase enzymes capable of degrading various halogenated compounds. nih.gov

Environmental Transport and Distribution Dynamics

The movement of a chemical through the environment is governed by its physical and chemical properties, such as volatility, water solubility, and tendency to sorb to particles.

The mobility of this compound in aquatic systems is influenced by its solubility and sorption behavior. Perfluorinated compounds can be relatively water-soluble, especially the shorter-chain varieties and those with polar functional groups. service.gov.ukacs.org However, the long fluorinated chain of this compound would confer significant hydrophobic character, while the bromine and hydrogen atoms would add some polarity. It is expected to have low water solubility. solubilityofthings.com This would lead to partitioning from the water column to sediment and suspended particles. Due to their persistence, even compounds with low solubility can be transported over long distances in aquatic systems. acs.org Short-chain PFAS are generally more mobile in water and have a greater tendency to reach groundwater. service.gov.uk

The tendency of a chemical to move from water or soil into the air is known as volatilization. This is largely determined by its vapor pressure and Henry's Law constant. While data for this compound is not available, we can make some inferences. The presence of a hydrogen atom makes it a hydroperfluorinated alkane, which may have a higher volatility than fully perfluorinated alkanes of similar chain length. Neutral PFAS, such as fluorotelomer alcohols, can be more volatile and are known to undergo atmospheric transport. canada.ca If volatilized, this compound could be subject to long-range atmospheric transport, a known pathway for the global distribution of many persistent organic pollutants. pops.int

Identification and Analysis of Environmental Transformation Products

Identifying the transformation products of this compound in the environment presents a significant analytical challenge. The potential for multiple degradation pathways (e.g., debromination, defluorination, oxidation) could lead to a variety of smaller, more polar, and potentially more mobile byproducts.

Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS) would be necessary to detect and identify these unknown products. nih.gov Non-targeted analysis workflows are increasingly being used to screen for and identify novel PFAS and their degradation products in environmental samples. norden.org The development of mass spectral libraries for potential transformation products is crucial for their automated identification. nih.gov

Given the potential degradation pathways, likely transformation products could include:

8H-perfluorooctane (from reductive debromination).

Perfluorinated carboxylic acids of various chain lengths (if degradation proceeds via oxidation and chain shortening).

Brominated and fluorinated smaller molecules.

The table below summarizes the likely environmental fate characteristics of this compound based on the available information for related compounds.

| Environmental Process | Likely Behavior of this compound | Basis for Inference |

| Persistence | High, particularly the perfluorinated chain. | Strong C-F bonds are resistant to degradation. acs.orgmdpi.com |

| Abiotic Degradation (Photolysis) | Possible, initiated at the C-Br bond. | The C-Br bond is weaker than C-F and C-C bonds and susceptible to UV radiation. nih.gov |

| Abiotic Degradation (Hydrolysis) | Very slow under normal environmental conditions. | Perfluorinated moieties are resistant to hydrolysis. numberanalytics.comresearchgate.net |

| Biotic Degradation | Limited, but potential for reductive debromination under anaerobic conditions and oxidation at the C-H bond. | Reductive dehalogenation is a known pathway for brominated compounds. researchgate.netnih.gov The C-H bond is a potential site for microbial oxidation. researchgate.net |

| Mobility in Water | Low water solubility, likely to sorb to sediment. | Long fluorinated chain confers hydrophobicity. solubilityofthings.com |

| Atmospheric Transport | Potential for volatilization and long-range transport. | Partially fluorinated alkanes can be more volatile than their perfluorinated analogs. canada.ca |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Organic Chemistry

The presence of a C-Br bond at the terminus of the perfluorooctyl chain in 1-Bromo-8H-perfluorooctane provides a reactive site for a variety of chemical transformations. This makes it a valuable precursor in the synthesis of novel fluorinated compounds and a potential substrate in metal-catalyzed cross-coupling reactions.

The introduction of perfluoroalkyl chains into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced thermal stability, chemical resistance, and lipophilicity. This compound can be a key starting material for incorporating the C8F17H moiety into a wide range of molecular architectures.

One fundamental approach to utilizing this compound is through nucleophilic substitution reactions . Although direct SN2 reactions on perfluoroalkyl halides can be challenging, they can proceed with certain nucleophiles under specific conditions. The high electronegativity of the fluorine atoms makes the carbon backbone electron-deficient, which can influence the reactivity of the C-Br bond.

Another significant pathway involves the formation of organometallic reagents . For instance, perfluoroalkyl bromides can react with magnesium to form Grignard reagents (R_fMgBr), though the conditions can be more demanding than for their non-fluorinated counterparts rsc.orgresearchgate.net. These perfluoroalkyl Grignard reagents can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the perfluorooctyl group and create new carbon-carbon bonds.

Furthermore, radical reactions provide a powerful tool for the functionalization of perfluoroalkyl bromides. The C-Br bond can be cleaved homolytically under thermal or photochemical conditions, or through the use of radical initiators, to generate a perfluorooctyl radical. This radical can then participate in various addition reactions, for example, with alkenes and alkynes, to form a diverse array of fluorinated products.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Perfluoroalkyl halides are known to participate in such reactions, and by extension, this compound is a potential substrate for these powerful transformations.

Copper-mediated cross-coupling reactions have been shown to be effective for the formation of C-C bonds with perfluoroalkyl halides. For instance, the coupling of perfluoroalkyl iodides and bromides with aryl and vinyl compounds can be achieved using copper-based reagents escholarship.org. These reactions often proceed under milder conditions than traditional methods and tolerate a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, are widely used in synthetic chemistry. While the direct use of perfluoroalkyl bromides in these reactions can be challenging due to the strong C-F bonds and the potential for β-hydride elimination, specialized catalytic systems and reaction conditions have been developed to facilitate these transformations. For example, the use of specific ligands and additives can promote the oxidative addition of the perfluoroalkyl bromide to the metal center, a key step in the catalytic cycle. Research has demonstrated the feasibility of coupling perfluoroalkyl halides with various organometallic partners, paving the way for the synthesis of complex fluorinated molecules nih.gov.

The development of new catalytic systems continues to expand the scope of cross-coupling reactions involving perfluoroalkyl halides, offering promising avenues for the utilization of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Integration into Polymeric and Functional Materials

The unique properties imparted by perfluoroalkyl chains, such as hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability, make them highly desirable components in advanced polymers and functional materials. This compound can be used to introduce these properties through various polymerization and surface modification techniques.

Fluorinated polymers are a class of materials with exceptional properties that find use in a wide range of applications, from non-stick coatings to high-performance elastomers. This compound can be incorporated into polymer structures to create materials with tailored properties.

One approach is the synthesis of block copolymers , where a perfluorinated block is combined with a non-fluorinated block. This can be achieved through techniques like Atom Transfer Radical Polymerization (ATRP) , where a perfluoroalkyl bromide can act as an initiator cmu.eduspringernature.comethz.chnih.gov. The resulting block copolymers can self-assemble into well-defined nanostructures, and their properties can be tuned by adjusting the relative lengths of the blocks. These materials are of interest for applications in areas such as drug delivery, nanolithography, and as surfactants for polymerization in supercritical carbon dioxide rsc.orgnist.gov.

This compound can also be used to synthesize graft copolymers by attaching perfluorooctyl side chains to a polymer backbone. This can be achieved by first modifying the monomer or the polymer with a functional group that can react with the perfluoroalkyl bromide. The resulting graft copolymers exhibit the properties of both the backbone polymer and the fluorinated side chains, leading to materials with unique surface properties and improved performance.

The modification of surfaces with fluorinated compounds is a well-established method for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. This compound can be used to create such surfaces through the formation of self-assembled monolayers (SAMs) researchgate.netresearchgate.netoaepublish.com. By reacting with a suitable functional group on a substrate, such as a thiol or a silane, the perfluoroalkyl chains can be tethered to the surface, creating a highly ordered and densely packed layer. These SAMs can dramatically reduce the surface energy, leading to high contact angles with water and oils, and find applications in anti-fouling coatings, low-friction surfaces, and microfluidic devices mdpi.comiaea.org.

The wettability of a surface can be precisely controlled by patterning the surface with regions of different chemical functionality. By selectively modifying a surface with this compound, it is possible to create patterns of hydrophobic and hydrophilic areas, which can be used to control the movement and behavior of liquids on the surface.

Exploration in Catalysis and Reaction Media

The unique physical properties of perfluorinated compounds, such as their immiscibility with both aqueous and organic solvents, have led to their exploration in the field of catalysis and as reaction media.

The concept of fluorous biphasic catalysis utilizes the limited miscibility of perfluorinated solvents with common organic solvents to facilitate catalyst recovery and reuse taylorfrancis.comtcichemicals.com. In this system, a catalyst is modified with a long perfluoroalkyl chain, making it soluble in a fluorous solvent. The reaction is carried out in a two-phase system, and upon completion, the product-containing organic phase can be easily separated from the catalyst-containing fluorous phase. The catalyst can then be reused in subsequent reactions. Perfluoroalkanes, similar in structure to the perfluorinated tail of this compound, are commonly used as the fluorous phase in these systems uochb.czresearchgate.net.

While this compound itself is a reactive molecule, the corresponding perfluorooctane (B1214571) could be used as a fluorous solvent. Furthermore, the principles of fluorous chemistry could be applied to develop catalysts and reagents derived from this compound for use in specialized catalytic systems. The high gas solubility in perfluorinated solvents also makes them attractive for reactions involving gaseous reagents nih.gov.

The exploration of this compound and related compounds in catalysis and as components of novel reaction media is an active area of research with the potential to lead to more sustainable and efficient chemical processes.

As a Component in Non-Aqueous or Fluorous Reaction Solvents

The unique properties of perfluorinated compounds, such as high density, thermal stability, and immiscibility with many organic solvents and water, make them suitable for use in biphasic or multiphasic solvent systems. These systems, often referred to as fluorous biphasic systems (FBS), offer a significant advantage in chemical synthesis, particularly in the separation and recovery of catalysts and products.

In a typical fluorous biphasic system, a reaction is carried out in a mixture of a conventional organic solvent and a fluorous solvent. A catalyst, modified with a perfluoroalkyl group (a "fluorous ponytail"), will preferentially dissolve in the fluorous phase. The reactants, being more soluble in the organic phase, react at the interface or in a single phase at elevated temperatures where the solvents may become miscible. Upon completion of the reaction and cooling, the phases separate, allowing for the straightforward isolation of the product from the organic layer, while the fluorous catalyst remains in the fluorous layer and can be recycled.

Table 1: General Properties of Potential Fluorous Solvents

| Property | Description | Relevance to Fluorous Systems |

| High Fluorine Content | A significant portion of the molecule consists of fluorine atoms. | Leads to immiscibility with many organic solvents, forming the basis of fluorous biphasic systems. |

| Chemical Inertness | Resistant to chemical reaction under many conditions. | Provides a stable medium for a wide range of chemical transformations. |

| Thermal Stability | Can withstand high temperatures without decomposition. | Allows for reactions to be conducted at elevated temperatures to improve reaction rates or achieve miscibility. |

| Low Surface Tension | Weak intermolecular forces at the liquid-air interface. | Can influence the interfacial area and mass transfer in biphasic systems. |

Ligand Design for Homogeneous or Heterogeneous Catalytic Systems

The design of ligands is crucial for controlling the activity, selectivity, and stability of metal-based catalysts. The incorporation of perfluoroalkyl chains into ligand structures is a key strategy in fluorous chemistry to facilitate catalyst recovery.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase. Attaching a fluorous ponytail, such as a perfluorooctyl group, to a ligand (e.g., a phosphine) renders the resulting metal complex highly soluble in fluorous solvents. This allows for the application of the fluorous biphasic separation technique described earlier. The bromo-functional group on this compound could potentially serve as a handle for synthesizing such fluorous ligands. For instance, it could undergo nucleophilic substitution or be converted into an organometallic reagent to be attached to a ligand backbone.

Heterogeneous Catalysis: